Tetramethyl(15N)azanium;chloride
Overview
Description
Tetramethyl(15N)azanium;chloride is a quaternary ammonium compound with the chemical formula C4H12NCl. It is a colorless, hygroscopic solid that is highly soluble in water and polar organic solvents. This compound is widely used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethyl(15N)azanium;chloride can be synthesized through the reaction of trimethylamine with methyl chloride. The reaction proceeds as follows:
N(CH3)3+CH3Cl→N(CH3)4+Cl−
This reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, this compound is produced by the alkylation of ammonium chloride with dimethyl carbonate in the presence of an ionic liquid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl(15N)azanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Decomposition: At temperatures above 230°C, it decomposes into trimethylamine and methyl chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, which can replace the chloride ion to form tetramethylammonium hydroxide.
Decomposition: Heating the compound above 230°C leads to its decomposition.
Major Products
Substitution: Tetramethylammonium hydroxide is a major product when hydroxide ions are used as reagents.
Decomposition: Trimethylamine and methyl chloride are the major products formed upon decomposition.
Scientific Research Applications
Tetramethyl(15N)azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is used in pharmacological research to study the effects of quaternary ammonium compounds.
Industry: It serves as a low-residue bactericide in processes such as hydrofracking.
Mechanism of Action
Tetramethyl(15N)azanium;chloride exerts its effects primarily through its quaternary ammonium structure. It interacts with various molecular targets, including enzymes and receptors, by forming ionic bonds and altering their activity. In PCR, it stabilizes AT base pairs, enhancing the specificity and yield of the reaction .
Comparison with Similar Compounds
Similar Compounds
- Tetraethylammonium chloride
- Tetramethylammonium hydroxide
- Tetramethylammonium bromide
Uniqueness
Tetramethyl(15N)azanium;chloride is unique due to its high solubility in water and polar organic solvents, making it highly versatile for various applications. Its ability to enhance PCR specificity and yield sets it apart from other quaternary ammonium compounds .
Properties
IUPAC Name |
tetramethyl(15N)azanium;chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i5+1; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIZCWYLBDKLSU-LJJZSEGWSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N+](C)(C)C.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584448 | |
Record name | N,N,N-Trimethylmethan(~15~N)aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-08-8 | |
Record name | N,N,N-Trimethylmethan(~15~N)aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287476-08-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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